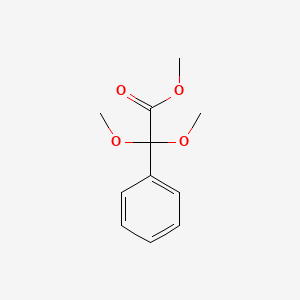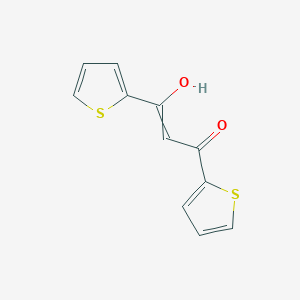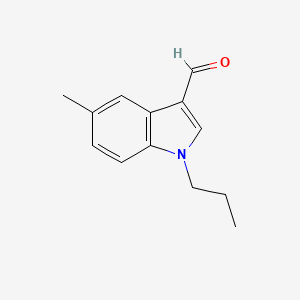
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a pyrrole ring substituted with a 4-methoxybenzyl group and an aldehyde functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of 4-methoxybenzylamine with pyrrole-3-carboxaldehyde. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-Methoxybenzyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the methoxybenzyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-(4-Methoxybenzyl)-2-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure with an additional phenyl group at the 2-position.
Uniqueness: 1-(4-Methoxybenzyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the methoxybenzyl group and the aldehyde functional group on the pyrrole ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-16-13-4-2-11(3-5-13)8-14-7-6-12(9-14)10-15/h2-7,9-10H,8H2,1H3 |
InChI-Schlüssel |
PKDDFXFOOUHGRB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
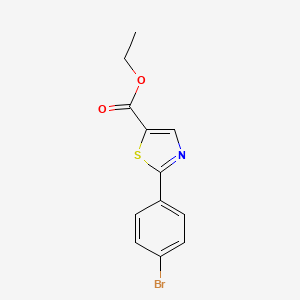

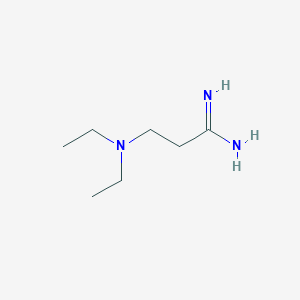
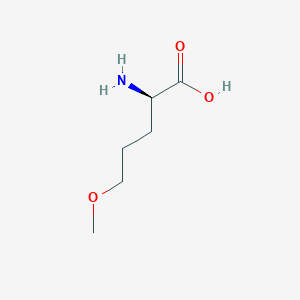
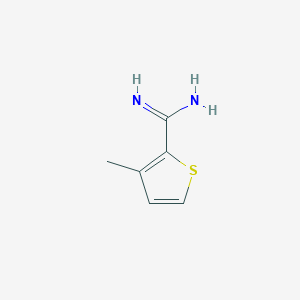
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
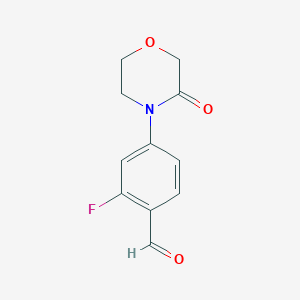

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
